8-Bromo-1-chlorodibenzo[b,d]thiophene CAS number 2055864-36-1
8-Bromo-1-chlorodibenzo[b,d]thiophene CAS number 2055864-36-1
8-Bromo-1-chlorodibenzo[b,d]thiophene (CAS 2055864-36-1): A Technical Guide to Orthogonal Functionalization for Advanced OLED Materials
As a Senior Application Scientist specializing in organic electronic materials, I frequently encounter the challenge of designing asymmetric, multifunctional molecules for Organic Light-Emitting Diodes (OLEDs). The synthesis of Donor-Acceptor (D-A) or Donor-Acceptor-Donor' (D-A-D') architectures requires rigid, highly conjugated cores that can be functionalized sequentially without the need for cumbersome protecting groups.
This is where 8-Bromo-1-chlorodibenzo[b,d]thiophene (CAS: 2055864-36-1) becomes an invaluable building block. The conjugated structure of the dibenzothiophene core effectively promotes the migration of electrons and holes, ensuring highly efficient charge injection and recombination in OLED devices[1]. By leveraging the differential reactivity of its two distinct halogen sites (bromine at C-8 and chlorine at C-1), researchers can execute highly controlled, orthogonal cross-coupling reactions.
This whitepaper provides an in-depth mechanistic guide to utilizing this compound, detailing its physicochemical profile, the causality behind its orthogonal reactivity, and self-validating experimental protocols for asymmetric functionalization.
Physicochemical Profiling & Structural Logic
To effectively utilize 8-bromo-1-chlorodibenzo[b,d]thiophene, one must first understand its baseline physical properties. The molecule consists of a rigid dibenzothiophene (DBT) core, which provides excellent thermal stability and a high triplet energy level—crucial parameters for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) host materials.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2055864-36-1 | 2[2] |
| Molecular Formula | C12H6BrClS | 2[2] |
| Molecular Weight | 297.60 g/mol | 2[2] |
| Boiling Point | 417.5±25.0 °C (Predicted) | 3[3] |
| Density | 1.697±0.06 g/cm³ (Predicted) | 3[3] |
| XLogP3 (Lipophilicity) | 5.6 | 2[2] |
| Topological Polar Surface Area | 28.2 Ų | 2[2] |
Mechanistic Causality: The Logic of Orthogonal Reactivity
The true value of this intermediate lies in its highly predictable orthogonal reactivity . The structural design allows the molecule to be coupled with multiple distinct luminescent or charge-transporting groups sequentially[1].
Why does this work? The causality is rooted in the Bond Dissociation Energies (BDE) of the carbon-halogen bonds.
Table 2: Orthogonal Reactivity Parameters
| Halogen Site | Position | Approx. BDE | Kinetic Barrier to Oxidative Addition | Primary Activation Catalyst | Reaction Temp |
| Bromine | C-8 | ~81 kcal/mol | Low | Pd(PPh3)4 | 80 °C |
| Chlorine | C-1 | ~96 kcal/mol | High | Pd2(dba)3 / SPhos | 110 °C |
The Mechanistic Pathway:
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First Coupling (C-8 Activation): The C(sp2)-Br bond is significantly weaker than the C(sp2)-Cl bond. By utilizing a standard palladium(0) catalyst like Pd(PPh3)4 at moderate temperatures (80 °C), oxidative addition occurs exclusively at the C-8 position. The C-Cl bond remains entirely inert under these conditions.
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Second Coupling (C-1 Activation): To activate the sterically hindered and electronically stronger C-1 chlorine bond, we must force the thermodynamic envelope. This requires elevated temperatures (110–120 °C) and highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos or RuPhos). These ligands stabilize the highly reactive Pd(0) species, facilitating the difficult oxidative addition into the C-Cl bond.
Self-Validating Experimental Protocols
To ensure scientific integrity, every synthetic step must operate as a self-validating system. Below are the optimized protocols for generating an asymmetric OLED host material, complete with built-in analytical validation loops.
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-8 Position)
Objective: Introduce an aryl acceptor group exclusively at the C-8 position.
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Reagent Preparation: In a rigorously dried Schlenk flask, combine 8-bromo-1-chlorodibenzo[b,d]thiophene (1.0 eq) and the desired arylboronic acid (1.05 eq). Causality: Limiting the boronic acid to a slight 1.05 eq excess prevents any trace thermodynamic over-coupling at the C-Cl site.
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Catalyst & Base: Add Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq). Causality: Pd(PPh3)4 is kinetically active enough for C-Br insertion but too sluggish for C-Cl insertion, ensuring 100% chemoselectivity.
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Solvent System: Suspend the mixture in a degassed Toluene/Ethanol/Water (2:1:1 v/v) biphasic system. Causality: The biphasic system ensures the organic substrates and the inorganic base remain in their respective soluble phases, reacting efficiently at the interface.
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Reaction: Reflux at 80 °C under an argon atmosphere for 12 hours.
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Validation Loop:
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In-Process Control: Perform TLC (Hexane/DCM). The starting material should cleanly convert to a single new spot.
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Analytical Confirmation: Quench the reaction and analyze the crude via GC-MS. Validation Checkpoint: The isotopic signature of the starting material (m/z 296/298/300, characteristic of one Br and one Cl) must disappear. The new mass peak must exhibit a 3:1 isotopic ratio (M / M+2), confirming the bromine has been replaced while the chlorine remains perfectly intact.
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Protocol B: Buchwald-Hartwig Amination (C-1 Position)
Objective: Introduce a secondary amine donor group at the sterically hindered C-1 position.
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Reagent Preparation: In a glovebox, combine the 1-chloro-8-aryl-DBT intermediate from Protocol A (1.0 eq) with a diarylamine (1.2 eq).
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Catalyst & Ligand: Add Pd2(dba)3 (0.02 eq) and SPhos (0.08 eq). Causality: SPhos is specifically chosen because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the stubborn C-Cl bond, while its biphenyl backbone promotes rapid reductive elimination, preventing catalyst degradation.
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Base: Add Sodium tert-butoxide (NaOtBu, 1.5 eq). Causality: A strong base is required to deprotonate the amine and form the reactive palladium-amide intermediate.
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Reaction: Dissolve in anhydrous Toluene and heat to 110 °C for 24 hours.
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Validation Loop:
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Analytical Confirmation: Purify via column chromatography and analyze via 1H NMR (CDCl3). Validation Checkpoint: The disappearance of the secondary amine N-H broad singlet (~5.5 ppm) confirms successful C-N bond formation. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the final D-A-D' molecule.
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Device Integration & Synthetic Workflow
Once functionalized, the resulting asymmetric bipolar materials are integrated into OLED architectures. By introducing different luminescent groups at the C-1 and C-8 positions, different emission wavelengths and intensities can be achieved, enabling the material to meet diverse application needs[1].
Below is the logical workflow mapping the transformation from the raw intermediate to the final device-ready material.
Caption: Synthetic workflow for orthogonal functionalization of 8-bromo-1-chlorodibenzo[b,d]thiophene.
References
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PubChem. "8-Bromo-1-chlorodibenzo[b,d]thiophene | C12H6BrClS | CID 132180591". National Center for Biotechnology Information. 2
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ChemicalBook. "Dibenzothiophene, 8-bromo-1-chloro- | 2055864-36-1". ChemicalBook Database. 3
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Arborpharmchem. "Cas No.2225909-61-3 8-bromo-1-chlorodibenzo[b,d]furan". Pharmaceutical Intermediates Supplier. 1
